molecular formula C24H19N3O4 B12142432 16-(3-imidazol-1-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione

16-(3-imidazol-1-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione

Cat. No.: B12142432
M. Wt: 413.4 g/mol
InChI Key: QKNGEYBBNOEDDV-UHFFFAOYSA-N
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Description

16-(3-imidazol-1-ylpropyl)-12,18-dioxa-16-azapentacyclo[118002,1104,9014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione is a complex organic compound characterized by its unique pentacyclic structure This compound features an imidazole ring, which is known for its presence in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(3-imidazol-1-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione typically involves multiple steps:

    Formation of the Pentacyclic Core: The initial step involves constructing the pentacyclic core through a series of cyclization reactions. This can be achieved using Diels-Alder reactions, which are known for forming complex ring systems efficiently.

    Introduction of the Imidazole Ring: The imidazole ring is introduced via a nucleophilic substitution reaction. This step requires the presence of a suitable leaving group on the precursor molecule and an imidazole derivative.

    Final Functionalization: The final step involves the introduction of the propyl chain and the imidazole ring. This can be achieved through a series of alkylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The imidazole ring is a common motif in many biologically active compounds, suggesting potential applications in drug discovery and development. This compound could be explored for its activity against various biological targets.

Medicine

Given the presence of the imidazole ring, this compound might exhibit antifungal, antibacterial, or anticancer properties. Research could focus on its efficacy and mechanism of action in these areas.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 16-(3-imidazol-1-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione likely involves interactions with various molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound’s ability to undergo redox reactions might play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid containing an imidazole ring, known for its role in enzyme active sites.

    Clotrimazole: An antifungal agent with an imidazole ring, used to treat fungal infections.

    Metronidazole: An antibiotic and antiprotozoal medication, also containing an imidazole ring.

Uniqueness

What sets 16-(3-imidazol-1-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione apart is its complex pentacyclic structure combined with the imidazole ring. This unique combination could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H19N3O4

Molecular Weight

413.4 g/mol

IUPAC Name

16-(3-imidazol-1-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione

InChI

InChI=1S/C24H19N3O4/c28-21-15-4-1-2-5-16(15)22(29)24-20(21)17-6-7-19-18(23(17)31-24)12-27(14-30-19)10-3-9-26-11-8-25-13-26/h1-2,4-8,11,13H,3,9-10,12,14H2

InChI Key

QKNGEYBBNOEDDV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC4=C3C(=O)C5=CC=CC=C5C4=O)OCN1CCCN6C=CN=C6

Origin of Product

United States

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